molecular formula C13H29NO3 B13784404 3-(Isooctyloxy)propylammonium acetate CAS No. 68379-12-4

3-(Isooctyloxy)propylammonium acetate

Cat. No.: B13784404
CAS No.: 68379-12-4
M. Wt: 247.37 g/mol
InChI Key: GSIAFAPJNSNMOA-UHFFFAOYSA-N
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Description

3-(Isooctyloxy)propylammonium acetate is a chemical compound with the molecular formula C13H29NO3 and a molecular weight of 247.37 g/mol . It is an ionic liquid, which means it is a salt in the liquid state that typically has low volatility and high thermal stability. These properties make it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isooctyloxy)propylammonium acetate can be achieved through a two-step process. The first step involves the reaction of 3-chloropropylamine with isooctanol to form 3-(Isooctyloxy)propylamine. This reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions. The second step involves the neutralization of 3-(Isooctyloxy)propylamine with acetic acid to form this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Isooctyloxy)propylammonium acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.

    Substitution: Various nucleophiles such as halides or amines; reactions can be conducted in polar solvents like water or dimethyl sulfoxide.

Major Products Formed

    Oxidation: The major products can include carboxylic acids or aldehydes.

    Reduction: The primary products are usually alcohols or amines.

    Substitution: The products depend on the nucleophile used, resulting in different substituted ammonium salts.

Scientific Research Applications

3-(Isooctyloxy)propylammonium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isooctyloxy)propylammonium acetate involves its interaction with various molecular targets. As an ionic liquid, it can disrupt the hydrogen bonding network of water, enhancing the solubility of hydrophobic compounds. This property makes it effective in processes like biomass dissolution and organic synthesis . The acetate ion can also act as a nucleophile in chemical reactions, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(Isooctyloxy)propylammonium acetate offers unique advantages such as:

  • Enhanced Solubility : Its ionic nature improves the solubility of various compounds.
  • Thermal Stability : It has a high thermal stability, making it suitable for high-temperature applications.
  • Versatility : It can be used in a wide range of chemical reactions and industrial processes.

Properties

CAS No.

68379-12-4

Molecular Formula

C13H29NO3

Molecular Weight

247.37 g/mol

IUPAC Name

acetic acid;3-(6-methylheptoxy)propan-1-amine

InChI

InChI=1S/C11H25NO.C2H4O2/c1-11(2)7-4-3-5-9-13-10-6-8-12;1-2(3)4/h11H,3-10,12H2,1-2H3;1H3,(H,3,4)

InChI Key

GSIAFAPJNSNMOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOCCCN.CC(=O)O

Origin of Product

United States

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